2,4-Dichloro-1-cyclopropoxybenzene
Description
2,4-Dichloro-1-cyclopropoxybenzene is a chlorinated aromatic ether characterized by a cyclopropoxy substituent at the 1-position and chlorine atoms at the 2- and 4-positions of the benzene ring. Its structural features, including the steric strain of the cyclopropane ring and electron-withdrawing chlorine atoms, influence its reactivity and physicochemical properties. Crystallographic studies using tools like the SHELX software suite have been critical in elucidating its molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,4-dichloro-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Cl2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
GXQHRPYCQIYELR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-cyclopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF) to facilitate the substitution of the hydroxyl group with the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; alkylation using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichlorocyclopropylmethanol.
Substitution: Formation of 2,4-dinitro-1-cyclopropoxybenzene or 2,4-dialkyl-1-cyclopropoxybenzene.
Scientific Research Applications
2,4-Dichloro-1-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-cyclopropoxybenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. In oxidation and reduction reactions, the compound undergoes electron transfer processes, resulting in the formation of new chemical bonds and products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2,4-Dichloro-1-cyclopropoxybenzene is compared below with analogous chlorinated aromatic ethers.
Table 1: Key Properties of this compound and Analogues
*Estimated based on structural analogs.
Key Findings:
Steric and Electronic Effects : The cyclopropoxy group in this compound introduces significant steric hindrance compared to methoxy or acetoxy substituents, reducing rotational freedom and enhancing crystallographic stability . This contrasts with 2,4-Dichloroanisole, where the methoxy group allows greater conformational flexibility.
Chlorine Positioning : The 2,4-dichloro pattern enhances electrophilic substitution resistance compared to 1-cyclopropoxy-2,5-dichlorobenzene, where asymmetric chlorine placement may lead to weaker intermolecular interactions.
Solubility Trends: The rigid cyclopropane ring reduces solubility in polar solvents relative to more flexible analogs like 2,4-Dichlorophenoxyacetate, which exhibits even lower solubility due to its bulky acetate group.
Research Implications and Limitations
The SHELX software suite has been instrumental in resolving the crystal structures of such compounds, enabling precise bond-length and angle measurements critical for understanding their reactivity . However, the absence of explicit experimental data for this compound in the provided evidence necessitates caution. Comparative analyses rely on extrapolations from structurally related systems and crystallographic principles. Further studies utilizing SHELXD or SHELXE for phase determination could refine these comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
